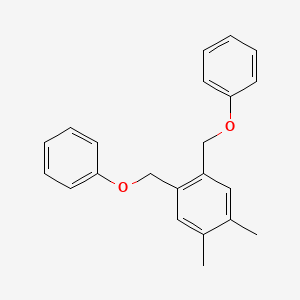
1,2-Dimethyl-4,5-bis(phenoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-4,5-bis(phenoxymethyl)benzene: is an organic compound with a complex aromatic structure It consists of a benzene ring substituted with two methyl groups at positions 1 and 2, and two phenoxymethyl groups at positions 4 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-4,5-bis(phenoxymethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-dimethylbenzene (o-xylene) and phenol.
Formation of Phenoxymethyl Groups: The phenol is first converted to phenoxymethyl chloride using formaldehyde and hydrochloric acid.
Substitution Reaction: The phenoxymethyl chloride is then reacted with 1,2-dimethylbenzene in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-4,5-bis(phenoxymethyl)benzene can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The phenoxymethyl groups can be reduced to form hydroxymethyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Bromine (Br₂) in the presence of a Lewis acid such as aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of 1,2-dimethyl-4,5-bis(carboxymethyl)benzene.
Reduction: Formation of 1,2-dimethyl-4,5-bis(hydroxymethyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1,2-Dimethyl-4,5-bis(phenoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-4,5-bis(phenoxymethyl)benzene involves its interaction with various molecular targets. The phenoxymethyl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and other biomolecules. The methyl groups can affect the compound’s hydrophobicity and overall molecular stability.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethyl-4,5-bis(methoxymethyl)benzene
- 1,2-Dimethyl-4,5-bis(ethoxymethyl)benzene
- 1,2-Dimethyl-4,5-bis(butoxymethyl)benzene
Uniqueness
1,2-Dimethyl-4,5-bis(phenoxymethyl)benzene is unique due to the presence of phenoxymethyl groups, which provide distinct electronic and steric properties compared to other alkoxymethyl-substituted benzenes. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
870104-66-8 |
|---|---|
Molecular Formula |
C22H22O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1,2-dimethyl-4,5-bis(phenoxymethyl)benzene |
InChI |
InChI=1S/C22H22O2/c1-17-13-19(15-23-21-9-5-3-6-10-21)20(14-18(17)2)16-24-22-11-7-4-8-12-22/h3-14H,15-16H2,1-2H3 |
InChI Key |
QLKUIVKBBIYKOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)COC2=CC=CC=C2)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















